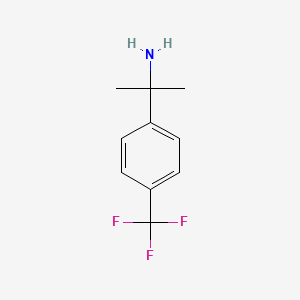

2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Description

Properties

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZQAWGDEQZOOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624947 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306761-54-6 | |

| Record name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-(Trifluoromethyl)phenyl)propan-2-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Introduction

This compound is a crucial building block in the development of advanced pharmaceutical and agrochemical agents. The presence of the trifluoromethyl (CF₃) group, a key pharmacophore, significantly enhances molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this tertiary amine, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary disconnection is the carbon-nitrogen bond, immediately suggesting precursors such as a ketone or a tertiary alcohol, which can be functionalized to introduce the amine group.

Caption: Retrosynthetic analysis of the target amine.

This analysis reveals two primary strategic pathways, each originating from the commercially available intermediate, 4'-(trifluoromethyl)acetophenone.

Pathway 1: Reductive Amination of 4'-(Trifluoromethyl)acetophenone

Reductive amination is a versatile and widely employed method for synthesizing amines from carbonyl compounds.[1][2] The process involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, followed by its immediate reduction to the target amine. The Leuckart reaction is a classic variation of this method that utilizes formic acid or its derivatives as both the nitrogen source and the reducing agent.[3][4]

Mechanism

The reaction typically proceeds in two main stages:

-

Imine Formation: 4'-(Trifluoromethyl)acetophenone reacts with ammonia (derived from ammonium formate or formamide) to form a hemiaminal, which then dehydrates to yield the corresponding imine.

-

Reduction: The imine is reduced by a hydride source. In the Leuckart reaction, formate acts as the hydride donor, reducing the iminium ion to the final amine.[3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-(4-(trifluoromethyl)phenyl)propan-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural, physical, and analytical characteristics of the compound. We will explore its identity, key physical constants, and the methodologies for its characterization, offering both established data and predictive insights grounded in chemical principles. The causality behind experimental choices and the significance of each property in a research and development context are emphasized throughout.

Introduction: Context and Significance

This compound is a fluorinated aromatic amine whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl (-CF₃) group on the phenyl ring dramatically alters the electronic properties, lipophilicity, and metabolic stability of the molecule compared to its non-fluorinated analogs.[1] The tertiary carbon attached to the amine nitrogen (a neopentyl-like arrangement) provides steric bulk that can influence receptor binding and pharmacokinetic profiles.

Understanding the fundamental physicochemical properties of this compound is a prerequisite for its effective application. Properties such as pKa, solubility, and lipophilicity govern a molecule's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME). For chemists, knowledge of properties like boiling point and spectral characteristics is essential for synthesis, purification, and identification. This guide serves as a foundational resource, consolidating critical data and outlining the experimental logic for its validation.

Compound Identification and Core Structure

Accurate identification is the cornerstone of any chemical study. The compound is systematically named based on IUPAC nomenclature, and it is crucial to distinguish it from its isomers, such as 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-Methyl-1-[4-(trifluoromethyl)phenyl]ethylamine | |

| CAS Number (Free Base) | 306761-54-6 | [2] |

| CAS Number (HCl Salt) | 15996-89-1 | [3][4] |

| Molecular Formula | C₁₀H₁₂F₃N | [2] |

| Molecular Weight | 203.21 g/mol | |

| Chemical Structure |  | - |

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for this compound and its hydrochloride salt. Where experimental data is not publicly available, predictions based on established chemical principles are provided.

| Property | Value (Free Base) | Value (HCl Salt) | Significance & Rationale |

| Physical Form | Liquid | White to off-white solid | [3] |

| Boiling Point | 219.7 ± 35.0 °C at 760 mmHg | Not Applicable | |

| Melting Point | Not Applicable | Data not available | |

| Aqueous Solubility | Predicted to be low | Predicted to be high | |

| pKa (Conjugate Acid) | Predicted: ~9.0 - 9.5 | Not Applicable |

Detailed Analysis of Physicochemical Properties

Acidity and Basicity: The pKa

The pKa of an amine's conjugate acid is a measure of its basicity. It dictates the extent of protonation at a given pH, which profoundly affects a molecule's interaction with biological targets and its ADME properties.

Expert Insight: The basicity of the primary amine in this molecule is modulated by the strong electron-withdrawing effect of the para-trifluoromethyl group. This effect is transmitted through the phenyl ring, pulling electron density away from the nitrogen atom and making its lone pair less available for protonation. Consequently, the pKa of this compound's conjugate acid is expected to be lower than that of its non-fluorinated counterpart, 2-phenylpropan-2-amine (pKa ≈ 10.2). The presence of electron-withdrawing fluorine atoms is known to significantly lower the basicity of amines.[5]

Solubility Profile

Solubility is a critical parameter for drug delivery and formulation. The molecule possesses both hydrophobic (trifluoromethyl-phenyl group) and hydrophilic (primary amine) regions.

-

In Organic Solvents: The significant nonpolar character suggests high solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

-

In Aqueous Media: As a free base, its aqueous solubility is expected to be limited. However, upon protonation of the amine group at acidic pH (below its pKa), it forms a cationic species. This ion formation dramatically increases its interaction with polar water molecules. Therefore, the hydrochloride salt form is expected to be readily soluble in water.[3]

Analytical Characterization and Protocols

A robust analytical workflow is essential to confirm the identity, purity, and properties of the compound.

Caption: Workflow for the synthesis and physicochemical characterization of a chemical entity.

Spectroscopic Analysis (Predicted)

Spectroscopy provides an unambiguous fingerprint of a molecule's structure.

-

¹H NMR (Proton NMR):

-

δ 7.6-7.4 ppm (4H, m): Two sets of doublets corresponding to the AA'BB' system of the para-substituted aromatic ring.

-

δ 1.5-1.7 ppm (6H, s): A sharp singlet for the six equivalent protons of the two methyl groups.

-

δ 1.4-1.6 ppm (2H, s, broad): A broad singlet for the two amine protons, which is exchangeable with D₂O. The chemical shift can vary with concentration and solvent.

-

-

¹⁹F NMR (Fluorine NMR):

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z = 203, corresponding to the molecular weight of the free base.

-

Base Peak ([M-15]⁺): The most abundant fragment is predicted to be at m/z = 188, resulting from the loss of a methyl radical (•CH₃) to form a highly stable benzylic iminium cation. This is a characteristic fragmentation pattern for such structures.[8]

-

Experimental Protocol: pKa Determination by Potentiometric Titration

This self-validating protocol provides a reliable method for determining the pKa of the amine.

Principle: The compound (as its HCl salt for solubility) is dissolved in water and titrated with a standardized strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is the pH at which the amine is exactly 50% protonated and 50% in its free base form, corresponding to the midpoint of the titration curve.

Caption: The workflow for determining pKa via potentiometric titration.

Methodology:

-

Preparation: Accurately weigh ~20 mg of this compound hydrochloride and dissolve it in ~50 mL of deionized water.

-

Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the tip of a burette filled with standardized 0.1 M NaOH solution into the beaker.

-

Titration: Record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL), allowing the pH to stabilize after each addition. Record the pH and the total volume of titrant added.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). Identify the equivalence point (the point of steepest inflection). The pKa is the pH value on the curve that corresponds to exactly half of the volume of NaOH required to reach the equivalence point.

Conclusion

The physicochemical properties of this compound are dictated by the interplay of its fluorinated aromatic ring, sterically hindered primary amine, and overall molecular architecture. Its status as a liquid free base with a high boiling point, coupled with the water-solubility of its hydrochloride salt, defines its handling and formulation potential. While a precise experimental pKa is not publicly documented, chemical principles predict a moderately basic amine, a critical parameter for its behavior in physiological systems. The analytical protocols and predictive spectral data provided in this guide establish a robust framework for the identity, purity, and property validation required for any advanced research or development application.

References

-

Duong, Q. H., et al. (2024). Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. Analytical Chemistry. [Link]

-

Ferreira, L. F., et al. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

PubChemLite. (n.d.). 2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine. Retrieved from PubChemLite website. [Link]

-

PubChem. (n.d.). N,N-Dimethyl-gamma-(4-(trifluoromethyl)phenoxy)benzenepropanamine. Retrieved from PubChem website. [Link]

-

Chemsrc. (n.d.). 2-Phenyl-2-propanamine. Retrieved from Chemsrc website. [Link]

-

Kruve, A., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]

-

Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ResearchGate. [Link]

-

MySkinRecipes. (n.d.). 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Retrieved from MySkinRecipes website. [Link]

-

Cas-standard. (n.d.). 2-Methyl-2-[4-(trifluoromethyl)phenyl]propan-1-amine. Retrieved from Cas-standard website. [Link]

- Google Patents. (n.d.). EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from Doc Brown's Chemistry website. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from Doc Brown's Chemistry website. [Link]

-

PubChem. (n.d.). Fenfluramine. Retrieved from PubChem website. [Link]

-

ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from ResearchGate website. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from organicdivision.org. [Link]

-

Wikipedia. (n.d.). Fluoxetine. Retrieved from Wikipedia website. [Link]

-

PubChem. (n.d.). 2-Phenylpropylamine. Retrieved from PubChem website. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. This compound,306761-54-6-Amadis Chemical [amadischem.com]

- 3. This compound hydrochloride CAS#: 15996-89-1 [chemicalbook.com]

- 4. 15996-89-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

2-(4-(Trifluoromethyl)phenyl)propan-2-amine CAS number 306761-54-6

An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine (CAS: 306761-54-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unpacking a Key Fluorinated Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, is prized for its ability to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a comprehensive technical overview of this compound, a valuable intermediate that leverages the unique electronic properties of the trifluoromethyl group. As a primary amine with a sterically hindered neopentyl-like structure, it serves as a critical starting material for the synthesis of novel chemical entities, particularly those targeting the central nervous system.[3][4] This document moves beyond a simple recitation of data, offering insights into its synthesis, reactivity, analytical characterization, and safe handling, designed to empower researchers in its effective application.

Section 1: Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in experimental design. The properties of this compound are summarized below. The presence of the trifluoromethyl group significantly influences its boiling point and density.

| Property | Value | Source |

| CAS Number | 306761-54-6 | [5][6] |

| IUPAC Name | 1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine | [5] |

| Molecular Formula | C₁₀H₁₂F₃N | [5] |

| Molecular Weight | 203.20 g/mol | Calculated |

| Physical Form | Liquid | [5] |

| Boiling Point | 219.7 ± 35.0 °C at 760 mmHg | [5] |

| Flash Point | 91.3 ± 10.6 °C | [5] |

| Density | 1.1 g/cm³ (predicted) | [7] |

| Purity | Typically ≥95-97% | [5][8] |

| InChI Key | BZZQAWGDEQZOOF-UHFFFAOYSA-N | [5][8] |

| SMILES | CC(C)(N)C1=CC=C(C=C1)C(F)(F)F | [8] |

Section 2: Synthesis, Reactivity, and Mechanistic Insights

As a specialized building block, the synthesis of this compound is not widely published in peer-reviewed literature, often residing within proprietary process chemistry. However, a retro-synthetic analysis based on analogous structures points toward established and reliable synthetic methodologies.[9]

Plausible Synthetic Pathway: Reductive Amination

A highly probable and industrially scalable route to this tertiary amine is the reductive amination of the corresponding ketone, 4'-(Trifluoromethyl)isobutyrophenone. This method is a cornerstone of amine synthesis due to its efficiency and the wide availability of starting materials.

Step-by-Step Protocol (Illustrative):

-

Imine Formation: 4'-(Trifluoromethyl)isobutyrophenone is reacted with a source of ammonia (e.g., ammonium acetate or ammonia in a suitable solvent like methanol) under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the corresponding imine intermediate.

-

Reduction: The crude imine is then reduced in situ using a suitable reducing agent. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over Palladium on carbon, Pd/C). The choice of reducing agent is critical to avoid over-reduction or side reactions.

-

Work-up and Purification: Following the reduction, an acidic work-up is performed to quench any remaining reducing agent and protonate the amine, facilitating its separation from non-basic impurities. The aqueous layer is then basified, and the free amine is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The final product is purified via distillation under reduced pressure or column chromatography.

Caption: Plausible synthesis via reductive amination.

Core Reactivity

The reactivity of this molecule is dominated by two key features: the primary amine and the electron-deficient trifluoromethyl-substituted phenyl ring.

-

The Primary Amine: As a sterically hindered primary amine, it undergoes typical nucleophilic reactions such as acylation, alkylation, and Schiff base formation, though reaction rates may be slower compared to unhindered amines. It can be oxidized to form imines or nitriles or used in coupling reactions to forge C-N bonds, making it a versatile handle for molecular elaboration.[9]

-

The Trifluoromethylphenyl Group: The -CF₃ group is a powerful electron-withdrawing group.[10] This has two significant consequences:

-

Decreased Basicity: It reduces the electron density on the phenyl ring and, through inductive effects, on the amine nitrogen, making it less basic than its non-fluorinated analog.

-

Modified Aromatic Reactivity: It deactivates the phenyl ring towards electrophilic aromatic substitution while making it more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

-

Section 3: Application in Drug Discovery and Design

The true value of this compound lies in its application as a structural motif in drug discovery. The trifluoromethylphenyl moiety is a well-recognized bioisostere for other groups and imparts several beneficial properties to a parent molecule.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate.[11]

-

Lipophilicity: The -CF₃ group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration for developing drugs targeting the central nervous system.[1]

-

Receptor Binding: The high electronegativity of fluorine can lead to favorable electrostatic interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket, potentially increasing potency and selectivity.

This building block is particularly relevant for synthesizing analogs of phenethylamine-based drugs, with potential applications in developing novel antidepressants, stimulants, or antipsychotic agents that may influence neurotransmitter release and reuptake.[3]

Caption: Role as a scaffold in lead generation.

Section 4: Analytical and Spectroscopic Characterization

Rigorous structural confirmation and purity assessment are critical. A multi-technique approach is standard for characterizing this compound.

Spectroscopic Profile (Predicted)

While public, experimentally-validated spectra are limited, a predicted profile based on established principles of spectroscopy provides a reliable reference for verification.[12]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the ~7.2-7.6 ppm range, characteristic of a para-substituted benzene ring. Amine Protons (NH₂): A broad singlet, typically between 1.5-3.0 ppm (concentration-dependent), which will exchange with D₂O. Methyl Protons (C(CH₃)₂): A sharp singlet integrating to 6H, likely around 1.5 ppm. |

| ¹³C NMR | Aromatic Carbons: Four signals expected. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The ipso-carbon attached to the propan-2-amine group will be quaternary and shifted downfield. -CF₃ Carbon: A quartet with a large coupling constant (J ≈ 270-280 Hz). Quaternary Aliphatic Carbon (C-N): A singlet around 50-60 ppm. Methyl Carbons: A single signal around 25-30 ppm. |

| IR Spec. | N-H Stretch: A moderate, broad absorption in the 3300-3400 cm⁻¹ region (primary amine). Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C-F Stretch: Strong, characteristic absorptions in the 1100-1350 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 203. Fragmentation: Expect loss of a methyl group ([M-15]⁺) to form a stable benzylic cation. |

General Analytical Workflow

Purity is typically assessed using chromatographic methods, while structure is confirmed spectroscopically.

Caption: Standard workflow for chemical analysis.

Section 5: Safety, Handling, and Storage Protocol

Adherence to strict safety protocols is mandatory when working with this or any chemical intermediate. The information below is synthesized from multiple safety data sheets (SDS) and should be considered a primary guide.[5][13]

GHS Hazard Identification

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[13] Ensure an eyewash station and safety shower are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 1910.133 or European Standard EN166.[7]

-

Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Wear a lab coat or other protective clothing to prevent skin contact.[14]

-

Respiratory Protection: If a fume hood is not available or if aerosolization is possible, use a government-approved respirator.[14]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13]

Storage and Stability

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][13] Some suppliers recommend refrigerated storage (4°C) and protection from light.[5]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[13]

-

Stability: The compound is stable under recommended storage conditions.[7] Hazardous polymerization does not occur.[7]

First Aid and Emergency Procedures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If irritation persists or if breathing is difficult, seek immediate medical attention.[13]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek medical attention if irritation develops or persists.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

-

Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, Chemizorb®) and place it in a suitable container for disposal. Prevent entry into drains.

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[13]

References

-

2-[4-(Trifluoromethyl)phenyl]-2-propanamine Price from Supplier . LookChem. [Link]

-

2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride . MySkinRecipes. [Link]

-

Supporting Information . The Royal Society of Chemistry. [Link]

-

This compound hydrochloride . MySkinRecipes. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances . Organic Chemistry Institute. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . MDPI. [Link]

-

(Z)-3-(3-bromo-2,4,6-trimethyl-phenyl)-3-methoxy-prop-2-enoic acid . PubChem. [Link]

-

2-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-amine . PubChemLite. [Link]

- Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine.

-

Fluorinated building blocks in drug design: new pathways and targets . PMC - NIH. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride [myskinrecipes.com]

- 4. This compound hydrochloride [myskinrecipes.com]

- 5. This compound | 306761-54-6 [sigmaaldrich.com]

- 6. 2-[4-(Trifluoromethyl)phenyl]-2-propanamine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound,306761-54-6-Amadis Chemical [amadischem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.ca [fishersci.ca]

- 14. enamine.enamine.net [enamine.enamine.net]

A Technical Guide to the Synthesis and Characterization of 2-[4-(Trifluoromethyl)phenyl]propan-2-amine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction & Nomenclature

Overview

2-[4-(Trifluoromethyl)phenyl]propan-2-amine is a fluorinated aromatic amine belonging to the substituted phenethylamine class. The strategic incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring is of significant interest in medicinal chemistry. The -CF3 group is a bioisostere of a methyl or chloro group and can profoundly alter a molecule's physicochemical and pharmacokinetic properties.[1] Its high lipophilicity can enhance membrane permeability, while the strength of the carbon-fluorine bond often increases metabolic stability by blocking common sites of enzymatic oxidation.[2][3] These characteristics make trifluoromethylated compounds valuable candidates in drug discovery programs.[4][5] This guide provides a comprehensive overview of the correct nomenclature, synthesis, and analytical characterization of this compound.

IUPAC Nomenclature and Structure Elucidation

The name provided in the topic, "1-methyl-1-[4-(trifluoromethyl)phenyl]ethylamine," is a common but non-systematic name. A rigorous application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules leads to a different, unambiguous name.

-

Identify the Parent Chain: The longest continuous carbon chain containing the principal functional group (the amine) is a three-carbon chain (propane).

-

Number the Chain: The amino group (-NH₂) is located on the second carbon, making the parent structure a propan-2-amine .

-

Identify and Locate Substituents: A phenyl group, which is itself substituted at its 4-position with a trifluoromethyl group, is attached to the second carbon of the propane chain. This substituent is named 2-[4-(trifluoromethyl)phenyl] .

Therefore, the correct and systematic IUPAC name for this compound is 2-[4-(trifluoromethyl)phenyl]propan-2-amine . Chemical vendors and databases often list the hydrochloride salt of this compound under the CAS Number 15996-89-1.[6]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties for 2-[4-(trifluoromethyl)phenyl]propan-2-amine is provided below. Data often corresponds to the hydrochloride salt, which is the common commercial form.[6]

| Property | Value | Source |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | IUPAC Rules |

| Synonym(s) | 4-(alpha,alpha-Dimethylaminomethyl)benzotrifluoride | - |

| CAS Number | 15996-89-1 (for hydrochloride salt) | [6] |

| Molecular Formula | C₁₀H₁₂F₃N | - |

| Molecular Weight | 219.20 g/mol | - |

| Physical Form | Typically a powder as the HCl salt | |

| Melting Point | 273-274 °C (for a related compound) |

Synthesis Pathway and Protocol

Retrosynthetic Analysis & Mechanistic Rationale

A highly efficient and common method for synthesizing α-substituted amines like 2-[4-(trifluoromethyl)phenyl]propan-2-amine is through reductive amination .[7] This one-pot reaction combines a ketone with an amine source in the presence of a reducing agent.[8]

The synthesis starts from the commercially available ketone, 4'-(trifluoromethyl)acetophenone . The ketone's carbonyl group reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine. This approach is favored for its high atom economy and often mild reaction conditions.[9]

Synthesis Workflow Diagram

The diagram below illustrates the direct reductive amination pathway from the starting ketone to the final amine product.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. 15996-89-1|2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a key building block in modern medicinal chemistry. We will delve into its chemical properties, explore detailed synthetic routes, and discuss its strategic application in the development of novel therapeutics, particularly in the realm of neuroscience. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this versatile chemical entity.

Core Molecular Attributes

This compound, in both its free base and hydrochloride salt forms, is a synthetically valuable primary amine. The presence of a trifluoromethyl group on the phenyl ring significantly influences its physicochemical properties, rendering it a desirable scaffold for drug design.

Physicochemical Data

| Property | This compound (Free Base) | This compound HCl (Hydrochloride Salt) |

| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N[1] |

| Molecular Weight | 217.21 g/mol | 239.67 g/mol [1] |

| CAS Number | 306761-54-6 | 15996-89-1[1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol |

Strategic Importance in Medicinal Chemistry

The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in drug design to enhance a molecule's therapeutic potential. This electron-withdrawing group can significantly improve several key pharmacokinetic and pharmacodynamic parameters.

Key Advantages of the Trifluoromethyl Group:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug candidate.

-

Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes, including the blood-brain barrier. This is a particularly crucial attribute for drugs targeting the central nervous system (CNS).

-

Receptor Binding: The high electronegativity of the fluorine atoms can lead to favorable interactions with biological targets, such as hydrogen bond donation and dipole-dipole interactions, thereby improving binding affinity and potency.

-

Bioavailability: By improving metabolic stability and membrane permeability, the trifluoromethyl group can contribute to enhanced oral bioavailability.

The α,α-dimethyl-substituted ethylamine moiety in this compound also provides steric bulk, which can influence receptor selectivity and reduce off-target effects. This unique combination of a trifluoromethylphenyl group and a gem-dimethyl ethylamine makes this compound a valuable starting material for the synthesis of a diverse range of bioactive molecules.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from commercially available trifluoromethyl-substituted aromatic compounds. One common approach is a Ritter reaction, which involves the reaction of an alkene or alcohol with a nitrile in the presence of a strong acid.

Illustrative Synthetic Pathway

Caption: A generalized workflow for the synthesis of this compound via a Ritter reaction.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

4-(Trifluoromethyl)styrene

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 4-(trifluoromethyl)styrene (1 equivalent) dissolved in an excess of acetonitrile.

-

Acid Addition: Cool the flask in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Basification: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide until the pH is greater than 10. This will hydrolyze the intermediate nitrilium ion to the desired amine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Applications in Drug Discovery: A Focus on Neuroscience

The structural motifs present in this compound make it a particularly attractive building block for the synthesis of CNS-active compounds. Its ability to cross the blood-brain barrier and the metabolic stability conferred by the trifluoromethyl group are highly desirable properties for drugs targeting neurological and psychiatric disorders.

While direct incorporation into an approved drug is not widely documented, this amine serves as a crucial intermediate in the synthesis of analogues of known psychoactive compounds and in the exploration of new chemical space for CNS targets. For instance, it is a valuable precursor for the synthesis of novel phenethylamine derivatives, a class of compounds known to interact with monoamine neurotransmitter systems (dopamine, norepinephrine, and serotonin).

Derivatives of this compound have been investigated for their potential as:

-

Antidepressants: By modifying the amine group and exploring different substitution patterns on the phenyl ring, novel selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs) can be synthesized.

-

Antipsychotics: The scaffold can be elaborated to create compounds with affinity for dopamine and serotonin receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders.

-

Anorectics: The phenethylamine core is a common feature in appetite-suppressing agents.

The renowned antidepressant Fluoxetine (Prozac) , while not directly synthesized from this specific amine, features a similar 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine structure, highlighting the therapeutic relevance of the trifluoromethylphenyl moiety in neuroscience drug discovery.[2]

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the singlet for the two methyl groups, and a broad singlet for the amine protons. The aromatic protons will likely appear as a set of doublets due to the para-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the quaternary carbon attached to the amine, the methyl carbons, and the aromatic carbons. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence of the trifluoromethyl group, which will appear as a singlet in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. In electron ionization (EI) mode, aliphatic amines typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[3] For this compound, the loss of a methyl group (a fragment with a mass of 15) would be a prominent fragmentation pathway.[4]

Chromatographic Methods

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are essential for assessing the purity of the compound and for monitoring the progress of chemical reactions. Chiral chromatography can be employed to separate enantiomers if the synthesis results in a racemic mixture.

Conclusion and Future Perspectives

This compound is a chemical building block of significant strategic importance in the field of drug discovery. Its unique combination of a metabolically robust trifluoromethyl group and a sterically defined amine function provides a versatile platform for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. As the demand for more effective and safer drugs for neurological and psychiatric disorders continues to grow, the utility of this and related fluorinated intermediates is expected to expand. Further research into novel synthetic routes and the exploration of its application in the development of next-generation therapeutics will undoubtedly continue to be an active area of investigation.

References

-

Giblin, G. M. P., O'Shaughnessy, C. T., Naylor, A., Mitchell, W. L., Eatherton, A. J., Slingsby, B. P., Rawlings, D. A., Goldsmith, P., Brown, A. J., Haslam, C. P., Clayton, N. M., Wilson, A. W., Chessell, I. P., Wittington, A. R., & Green, R. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. [Link]

-

This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]

-

Fluoxetine. (2024, January 12). In Wikipedia. [Link]

-

Fragmentation (mass spectrometry). (2023, December 29). In Wikipedia. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Solubility of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates is a critical physicochemical parameter that governs performance in a multitude of applications, from reaction kinetics and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine. While specific quantitative solubility data for this compound is not extensively published, this paper establishes a robust scientific framework for predicting, determining, and understanding its solubility in a range of common organic solvents. We will explore the molecular structure's influence on solubility, introduce theoretical predictive models like Hansen Solubility Parameters (HSP), and provide a detailed, field-proven experimental protocol for accurate solubility determination using the shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking to work with this compound or structurally similar molecules.

Introduction to this compound

This compound is a substituted propane-2-amine derivative. Its chemical structure features a potent combination of a lipophilic trifluoromethylphenyl group and a polar primary amine, which imparts a unique and complex solubility profile. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group that significantly increases the lipophilicity of the aromatic ring. Conversely, the primary amine (-NH2) group is polar and capable of acting as a hydrogen bond donor and acceptor.

Understanding the solubility of this compound is paramount for its practical application. In process chemistry, solvent selection dictates reaction efficiency, product purity, and ease of crystallization. In pharmaceutical development, solubility directly impacts formulation strategies and a drug's ultimate bioavailability. This guide provides the foundational knowledge and practical methodology to effectively approach solubility challenges associated with this molecule.

Physicochemical Properties and Theoretical Solubility Prediction

The solubility of a solute in a given solvent is governed by the principle "like dissolves like." The overall solvency is a function of intermolecular forces, including dispersion forces, dipolar interactions, and hydrogen bonding.

Molecular Structure Analysis

-

Trifluoromethylphenyl Group: This large, nonpolar moiety is the primary driver of solubility in nonpolar and moderately polar solvents. The highly electronegative fluorine atoms create a strong dipole, but the symmetrical nature of the -CF3 group and its overall bulk contribute significantly to van der Waals interactions.

-

Propane-2-amine Group: The amine functional group introduces polarity and the capacity for hydrogen bonding. This allows for favorable interactions with protic and polar aprecipitate solvents. As a primary amine, it can act as a hydrogen bond donor, and the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.

Hansen Solubility Parameters (HSP)

A powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system.[1][2] HSP theory decomposes the total cohesion energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from dipolar intermolecular forces.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP values are more likely to be miscible. The distance (Ra) between two substances in Hansen space is calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[1] While the specific HSP values for this compound are not published, they can be estimated using group contribution methods.

Expected Solubility Profile in Organic Solvents

Based on the compound's structure, a qualitative solubility profile can be predicted. This serves as a crucial starting point for solvent screening in experimental settings.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Moderate | The lipophilic trifluoromethylphenyl group will favor interaction, but the polar amine group will limit high solubility. Toluene may be a better solvent than alkanes due to pi-pi stacking interactions. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile (ACN) | Moderate to High | These solvents have significant dipole moments that can interact with the amine group. They are also sufficiently nonpolar to solvate the aromatic portion of the molecule effectively. |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | High | The alcohols can engage in hydrogen bonding with the primary amine (acting as both H-bond donors and acceptors), leading to strong solute-solvent interactions. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and ability to engage in weaker interactions, making them effective for a wide range of compounds. |

Gold Standard Experimental Protocol: Shake-Flask Method for Solubility Determination

To obtain accurate, quantitative solubility data, a standardized experimental method is essential. The shake-flask method is a globally recognized and robust technique, forming the basis of OECD Guideline 105 for determining the solubility of substances.[3][4][5][6][7]

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium.[8][9] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Phytosafe [phytosafe.com]

- 5. filab.fr [filab.fr]

- 6. laboratuar.com [laboratuar.com]

- 7. oecd.org [oecd.org]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

A Technical Guide to the Synthesis, Evaluation, and Structure-Activity Relationship of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine Analogs

Abstract

This technical guide provides an in-depth exploration of 2-(4-(trifluoromethyl)phenyl)propan-2-amine, a core scaffold in the design of novel psychoactive agents and central nervous system (CNS) modulators. As a structural analog of phentermine, this compound benefits from the strategic incorporation of a trifluoromethyl (CF3) group, a cornerstone of modern medicinal chemistry known for enhancing metabolic stability and modulating pharmacodynamic properties.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of synthetic strategies, key structural modifications, and robust protocols for pharmacological evaluation. We delve into the causality behind experimental design, providing self-validating methodologies for in vitro and in vivo characterization, grounded in authoritative scientific literature.

Introduction: The Strategic Imperative of Trifluoromethylation in Phentermine Scaffolds

The phentermine backbone (2-methyl-1-phenylpropan-2-amine) represents a privileged scaffold in CNS drug discovery, historically recognized for its role as an appetite suppressant and psychostimulant.[2][3] Its mechanism primarily involves modulating the release and reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. However, the development of derivatives often seeks to refine this pharmacological profile—enhancing potency, improving selectivity for specific monoamine transporters, and optimizing pharmacokinetic properties to reduce off-target effects and improve safety.

The introduction of a trifluoromethyl (-CF3) group, particularly at the para-position of the phenyl ring, is a well-established strategy to achieve these goals.[4] The CF3 group's unique properties offer several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl group or hydrogen with a CF3 moiety can significantly increase a compound's half-life and bioavailability.[5]

-

Modulation of Physicochemical Properties: The CF3 group is highly lipophilic (Hansch-Fujita π constant of +0.88), which can enhance membrane permeability and blood-brain barrier penetration, crucial for CNS-acting agents.[1][5] Its strong electron-withdrawing nature also lowers the pKa of nearby basic amines, influencing ionization state and receptor interactions.[6]

-

Improved Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to more favorable interactions within a target protein's binding pocket through van der Waals forces, dipole-dipole interactions, and halogen bonding.[1]

This guide will systematically explore the landscape of analogs and derivatives built upon the this compound core, providing the scientific rationale and practical methodologies required for their successful development and characterization.

Synthetic Strategies: From Precursors to Final Compounds

The synthesis of this compound and its N-substituted derivatives primarily relies on established methodologies for amine synthesis. A common and efficient approach is reductive amination, which offers a versatile route from readily available starting materials.

Caption: General workflow for synthesis via reductive amination.

Protocol: Synthesis of N-Substituted Analogs via Reductive Amination

This protocol describes a general one-pot procedure for synthesizing N-alkylated derivatives of the core scaffold. The causality for this choice rests on its high efficiency and operational simplicity, combining the formation of an intermediate imine/enamine with its in-situ reduction.[7]

Materials:

-

4-(Trifluoromethyl)phenylacetone

-

Primary or secondary amine (e.g., methylamine, isobutylamine)[7]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a round-bottom flask charged with 4-(trifluoromethyl)phenylacetone (1.0 eq) dissolved in DCM, add the desired amine (1.2 eq).

-

Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate the formation of the Schiff base (imine) intermediate. Stir the mixture at room temperature for 1-2 hours. Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the condensation reaction with the amine.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions. Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing imines in the presence of less reactive carbonyls. Its use avoids the need for strict pH control often required with NaBH₃CN.

-

Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by carefully adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).

Pharmacological Profile and Structure-Activity Relationships (SAR)

Analogs of this compound are primarily investigated for their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[8] The balance of activity at these three sites dictates the compound's overall pharmacological effect, which can range from stimulant-like (DAT/NET selective) to empathogenic (SERT-releasing).[8][9]

Caption: Key structure-activity relationship (SAR) logic points.

Key Analog Classes and Expected Trends

The systematic modification of the core structure allows for a fine-tuning of its biological activity.

-

N-Alkylation (R1): Substitution on the primary amine can profoundly affect potency and selectivity. Small alkyl groups (e.g., methyl) may maintain or slightly alter the DAT/NET profile, while larger groups can decrease activity or introduce interactions with other receptors.

-

Phenyl Ring Substitution (R3): While the 4-CF3 group is a key feature, further substitution or its bioisosteric replacement can be explored.

-

Bioisosteres: Replacing -CF3 with groups of similar size or electronic properties, such as a trifluoromethoxy (-OCF3) group or a halogen, can modulate lipophilicity and binding interactions.[10][11] The -OCF3 group, for instance, is also a metabolically stable, electron-withdrawing moiety.[10]

-

Additional Substituents: Adding other groups (e.g., halogens, small alkyls) to other positions on the ring can probe the steric and electronic limits of the transporter binding pockets.[12][13]

-

Quantitative Data on Related Analogs

While specific data for a wide range of this compound analogs is proprietary or dispersed, we can analyze trends from closely related trifluoromethyl-substituted phenylpropanamides and phenethylamines to inform our expectations.

| Compound Class | Modification | Target(s) | Observed Effect | Reference |

| Phenylpropanamides | 4-CF3 vs. 4-Cl/4-Br | TRPV1 | 4-CF3 showed similar potency to chloro/bromo analogs, reflecting comparable physicochemical properties. | [13] |

| Phenylpropionylamino Benzophenones | α-amino introduction | P. falciparum | Adding an α-amino group to the propionyl side chain decreased antimalarial activity. | [14] |

| Phenethylamines | 4-CF3 vs. 4-H | 5-HT Uptake | The 4-CF3 analog showed a 6-fold increase in potency for inhibiting 5-HT uptake compared to the non-fluorinated parent. | [4] |

| Dimethoxyphenylpiperidines | 4-CF3 vs. 4-Br | 5-HT₂A/5-HT₂C | The 4-CF3 analog was evaluated alongside other halogenated derivatives, contributing to a detailed SAR profile. | [12] |

Methodologies for Pharmacological Characterization

To build a comprehensive profile of novel analogs, a tiered approach combining in vitro and in vivo assays is essential. The following protocols provide a robust framework for this evaluation.

In Vitro Protocol: Monoamine Transporter Inhibition via Radioligand Binding

This assay is the gold standard for determining a compound's binding affinity (Ki) for DAT, NET, and SERT.[15] It measures the displacement of a known high-affinity radioligand from the transporter.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[16]

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Assay Buffer: 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

-

96-well microplates, glass fiber filter mats (GF/B or GF/C), cell harvester.

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Plate Preparation: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound (at 10-12 concentrations, e.g., 0.1 nM to 10 µM), and 50 µL of the appropriate radioligand (at a final concentration near its Kd). Rationale: A wide concentration range is crucial for accurately defining the top and bottom plateaus of the inhibition curve to calculate the IC50.

-

Total and Non-Specific Binding: For total binding wells, add 50 µL of buffer instead of the test compound. For non-specific binding (NSB) wells, add 50 µL of the corresponding non-specific inhibitor.[17]

-

Initiate Reaction: Add 100 µL of the cell membrane preparation (5-20 µg protein/well) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C (transporter dependent) with gentle agitation to reach equilibrium.[18]

-

Harvesting: Terminate the assay by rapid vacuum filtration through a PEI-presoaked glass fiber filter mat using a cell harvester. Immediately wash the filters 3-4 times with ice-cold assay buffer to separate bound from free radioligand.[18]

-

Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Convert the IC50 to a Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

In Vivo Protocol: Assessment of Locomotor Activity in Rodents

The Open Field Test (OFT) is a standard method to assess spontaneous locomotor activity and exploratory behavior, providing a functional measure of a compound's stimulant or depressant effects in vivo.[19][20]

Materials:

-

Open field arena (e.g., 40x40x40 cm Plexiglas box), equipped with a grid of infrared beams or an overhead video tracking system.[21]

-

Test animals (e.g., male C57BL/6 mice or Sprague-Dawley rats).

-

Vehicle solution (e.g., saline, 0.5% carboxymethylcellulose).

-

Test compound dissolved or suspended in the vehicle.

-

70% ethanol for cleaning.

Procedure:

-

Acclimation: Bring animals to the testing room at least 60 minutes before the experiment begins to allow them to acclimate to the environment (lighting, ambient noise).[19][22]

-

Dosing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses. Place the animal back in its home cage for a predetermined pretreatment time (e.g., 30 minutes) to allow for drug absorption and distribution.

-

Test Initiation: Gently place the animal in the center of the open field arena.[23]

-

Data Collection: Allow the animal to explore the arena freely for a set period (e.g., 30-60 minutes). The automated system will record various parameters.[21] Key parameters for stimulant activity include:

-

Total Distance Traveled: The primary measure of overall locomotion.

-

Rearing Frequency: The number of times the animal stands on its hind legs, an indicator of exploratory behavior.

-

Ambulatory Time: The total time the animal is in motion.

-

-

Post-Test: Remove the animal and return it to its home cage. Thoroughly clean the arena with 70% ethanol between each trial to remove olfactory cues.[19]

-

Data Analysis: Analyze the collected data using statistical software (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound against the vehicle control group.

Conclusion and Future Directions

The this compound scaffold serves as a highly promising starting point for the development of novel CNS-active agents. The strategic use of the trifluoromethyl group provides a solid foundation of metabolic stability and potent interactions with monoamine transporters. By systematically exploring the structure-activity relationships through modifications at the amine, alkyl backbone, and phenyl ring, researchers can precisely tailor the pharmacological profile to achieve desired therapeutic outcomes.

Future research should focus on developing analogs with enhanced selectivity for specific transporter subtypes to minimize off-target effects. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential next steps for any lead compounds identified through the robust in vitro and in vivo screening funnel detailed in this guide. The integration of computational modeling with empirical testing will undoubtedly accelerate the discovery of next-generation modulators with superior efficacy and safety profiles.

References

-

Guedes, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Javed, I., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

Guedes, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]

-

Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA: improving the pharmacological profile? Journal of Neural Transmission. Retrieved from [Link]

-

What is the Locomotor Activity Test?. (2021). San Diego Instruments. Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

O'Connor, C., et al. (2014). Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases. Journal of Visualized Experiments. Retrieved from [Link]

-

Open Field Test (Rodents). (2022). YouTube. Retrieved from [Link]

-

Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

-

Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

-

Upadhyaya, K., et al. (2024). Synthesis of Phentermine and its Derivatives. ResearchGate. Retrieved from [Link]

-

Jensen, A. A., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yoo, S., et al. (2010). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Sciforum. Retrieved from [Link]

-

Upadhyaya, K., et al. (2024). Synthesis of Phentermine and its Derivatives. PubMed. Retrieved from [Link]

-

Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. ResearchGate. Retrieved from [Link]

-

Liu, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

-

Substituted amphetamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

-

Synthesis of Phentermine and its Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). Jove. Retrieved from [Link]

-

Kim, Y., et al. (2011). 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Sharma, R., et al. (2024). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Retrieved from [Link]

-

Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). (n.d.). Creative Biolabs. Retrieved from [Link]

-

Wiesner, J., et al. (2003). Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Evaluation of monoamine oxidase B inhibition by fluoxetine (Prozac): An in vitro and in vivo study. (1997). ResearchGate. Retrieved from [Link]

-

Lee, H. W., et al. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]

-

Hagel, J. M., & Facchini, P. J. (2010). Biosynthesis of amphetamine analogs in plants. Trends in Plant Science. Retrieved from [Link]

-

Koeberle, S. C., et al. (2019). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Scientific Reports. Retrieved from [Link]

-

2-(4-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Wiesner, J., et al. (2003). Structure—Activity Relationships of Novel anti-Malarial Agents. Part 6. N-(4-Arylpropionylamino-3-benzoylphenyl)- [5-(4-nitrophenyl)-2-furyl]acrylic Acid Amides. ResearchGate. Retrieved from [Link]

-

This compound hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of Phentermine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Phentermine and its Derivatives | Bentham Science [eurekaselect.com]

- 4. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 6. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Bioisosteric analogs of MDMA: improving the pharmacological profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 12. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-activity relationships of novel anti-malarial agents. Part 6: N-(4-arylpropionylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. revvity.com [revvity.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 20. What is the Locomotor Activity Test? [sandiegoinstruments.com]

- 21. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. youtube.com [youtube.com]

commercial availability of 2-(4-(Trifluoromethyl)phenyl)propan-2-amine

An In-Depth Technical Guide to 2-(4-(Trifluoromethyl)phenyl)propan-2-amine: Commercial Availability, Synthesis, and Application

Introduction

This compound is a specialized chemical intermediate of significant interest to researchers and professionals in the field of drug development. Its structure, which combines a trifluoromethylphenyl group with a tertiary amine, makes it a valuable building block for synthesizing novel compounds with potential therapeutic applications. The trifluoromethyl (-CF3) group is a particularly prized moiety in medicinal chemistry, known for its ability to enhance key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.

This guide provides a comprehensive technical overview of this compound, covering its commercial availability, plausible synthetic routes, applications in research, quality control methodologies, and essential safety protocols. The information is curated to support scientists in sourcing, handling, and utilizing this compound for advanced pharmaceutical research.

Core Compound Identification

Precise identification is critical for procurement and experimental design. The target compound and its commonly available hydrochloride salt are detailed below.

| Identifier | This compound | This compound hydrochloride |

| CAS Number | 306761-54-6[1] | 15996-89-1[2] |

| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N[2] |

| Molecular Weight | 203.20 g/mol | 239.67 g/mol [2] |

| IUPAC Name | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine | 2-[4-(Trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

| SMILES | CC(C)(C1=CC=C(C=C1)C(F)(F)F)N | CC(C)(N)C1=CC=C(C(F)(F)F)C=C1.Cl |

| Synonyms | 1-Methyl-1-(4-trifluoromethylphenyl)ethylamine | - |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, primarily for research and development purposes. It is most commonly offered as the hydrochloride salt, which typically exhibits greater stability and ease of handling compared to the free base.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Amadis Chemical | This compound[1] | 306761-54-6 | 97% | 250mg, 1g, 5g, 10g |

| BLDpharm | This compound hydrochloride[2] | 15996-89-1 | N/A | Varies |

| MySkinRecipes | This compound hydrochloride[3] | 15996-89-1 | 95% | 50mg, 250mg, 1g |

Note: Researchers should be cautious to distinguish the target compound from its isomers, such as 2-methyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine (CAS 1081-78-3), which are also commercially available from suppliers like Fluorochem and Sigma-Aldrich.[4][5]

Synthesis and Manufacturing Insights

While specific, proprietary industrial synthesis routes are not publicly disclosed, a plausible and logical laboratory-scale synthesis can be conceptualized based on established organometallic chemistry principles. A common approach for creating such tertiary amines involves the addition of an organometallic reagent to a nitrile, followed by hydrolysis.

A potential synthetic pathway is illustrated below:

Caption: Plausible Grignard-based synthesis workflow for the target compound.

Causality in Experimental Choices:

-

Grignard Reagent Formation: 4-Bromobenzotrifluoride is a common starting material. Its reaction with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) forms the corresponding Grignard reagent. This step is foundational for creating the necessary carbon-carbon bond.

-

Nucleophilic Addition: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of the nitrile group in acetonitrile. This forms a magnesium salt of an imine.

-

Hydrolysis: Careful quenching of the reaction mixture with an aqueous acid (e.g., dilute HCl) hydrolyzes the imine intermediate to yield the primary amine, this compound. If the hydrochloride salt is desired, an excess of HCl can be used.

Industrial processes may employ alternative routes, such as reductive amination of a corresponding ketone, to optimize for yield, cost, and safety on a larger scale.[6]

Applications in Drug Discovery

The true value of this compound lies in its role as a molecular scaffold. The trifluoromethylphenyl moiety provides metabolic stability and can participate in specific interactions with protein targets, while the primary amine serves as a versatile chemical handle for further modification.